5-(1-Isobutylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine
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Overview
Description
5-(1-Isobutylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine is a complex organic compound with a unique structure that includes a pyrrolidine ring and a methoxy group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Isobutylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine typically involves multi-step organic reactions. One common method includes the alkylation of pyrrolidine with an appropriate alkyl halide, followed by the introduction of the methoxy and methyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(1-Isobutylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
5-(1-Isobutylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 5-(1-Isobutylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-Isobutyl-5-(2-pyrrolidinyl)-1H-pyrazole
- 5-(1-Isobutyl-pyrrolidin-2-yl)-2-methoxy-pyridine
Uniqueness
5-(1-Isobutylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H24N2O |
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Molecular Weight |
248.36 g/mol |
IUPAC Name |
2-methoxy-3-methyl-5-[1-(2-methylpropyl)pyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C15H24N2O/c1-11(2)10-17-7-5-6-14(17)13-8-12(3)15(18-4)16-9-13/h8-9,11,14H,5-7,10H2,1-4H3 |
InChI Key |
QTEQLMJWHMNUSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1OC)C2CCCN2CC(C)C |
Origin of Product |
United States |
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